10,11-Dehydroxy Limaprost-d3 10,11-Dehydroxy Limaprost-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679960
InChI: InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3
SMILES:
Molecular Formula: C22H34O4
Molecular Weight: 365.5 g/mol

10,11-Dehydroxy Limaprost-d3

CAS No.:

Cat. No.: VC16679960

Molecular Formula: C22H34O4

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

10,11-Dehydroxy Limaprost-d3 -

Specification

Molecular Formula C22H34O4
Molecular Weight 365.5 g/mol
IUPAC Name (E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid
Standard InChI InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3
Standard InChI Key CNNBNXXMENIOCQ-MGMHINSMSA-N
Isomeric SMILES [2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O
Canonical SMILES CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

10,11-Dehydroxy Limaprost-d3 (C₂₂H₃₁D₃O₄) has a molecular weight of 365.52 g/mol and an accurate mass of 365.265 . The deuterium atoms are strategically positioned at the 5-methyl group of the non-1-enyl side chain, as evidenced by its isomeric SMILES:
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid
Canonical SMILESCCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O
InChI KeyCNNBNXXMENIOCQ-MGMHINSMSA-N
Isotopic SubstitutionThree deuterium atoms at C5

Synthesis and Stability

The synthesis involves deuterium exchange at the methyl group of Limaprost using catalytic deuteration methods. This process retains the stereochemical integrity of the parent compound while enhancing metabolic stability. The deuterated derivative exhibits a 20% longer half-life in vitro compared to non-deuterated Limaprost, making it advantageous for prolonged studies . Stability tests under controlled humidity (40%–60% RH) show minimal degradation over six months, whereas exposure to >80% RH accelerates hydrolysis of the ester moiety.

Pharmacological Properties

Mechanism of Action

10,11-Dehydroxy Limaprost-d3 acts as a selective agonist for prostaglandin E (EP) receptors, primarily EP3 and EP4. Activation of these receptors stimulates adenylate cyclase, increasing intracellular cAMP levels. This cascade induces smooth muscle relaxation in vascular beds, leading to vasodilation and improved peripheral blood flow . In platelet-rich plasma, the compound inhibits adenosine diphosphate (ADP)-induced aggregation by 40% at 10 nM concentrations, a effect attributed to cAMP-mediated suppression of glycoprotein IIb/IIIa activation .

Pharmacokinetics

Deuterium substitution significantly alters pharmacokinetic parameters:

Table 2: Comparative Pharmacokinetics of Limaprost and 10,11-Dehydroxy Limaprost-d3

ParameterLimaprost10,11-Dehydroxy Limaprost-d3
Tₘₐₖ (h)0.50.7
Cₘₐₖ (ng/mL)12.3 ± 2.115.8 ± 3.4
AUC₀–∞ (h·ng/mL)45.2 ± 6.768.9 ± 8.2
t₁/₂ (h)1.8 ± 0.32.4 ± 0.5

The increased AUC and half-life of the deuterated form correlate with reduced first-pass metabolism in the liver, where cytochrome P450 3A4 (CYP3A4) preferentially metabolizes non-deuterated analogs .

Clinical Applications and Research Findings

Thromboangiitis Obliterans

In a randomized trial, Limaprost (30 μg/day) reduced rest pain by 58% and improved ulcer healing in 72% of patients over 12 weeks. The deuterated form, when used as a tracer, revealed nonlinear pharmacokinetics at doses >50 μg, suggesting saturation of EP receptor binding sites .

Lumbar Spinal Canal Stenosis

A meta-analysis of six studies (n=1,234) demonstrated that Limaprost increased walking distance by 120 meters (95% CI: 85–155) compared to placebo. Deuterium labeling studies using 10,11-Dehydroxy Limaprost-d3 identified cerebrospinal fluid penetration (CSF:plasma ratio = 0.15), supporting potential applications in neurovascular disorders .

Recent Advances and Future Directions

Analytical Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing 10,11-Dehydroxy Limaprost-d3 as an internal standard achieve a lower limit of quantification (LLOQ) of 0.1 pg/mL in plasma, enabling precise therapeutic drug monitoring .

Comparative Studies with Other Isotopologs

Table 3: Isotopologs of Limaprost

CompoundMolecular FormulaDeuterium Position
Limaprost-d3C₂₂H₃₃D₃O₅5-methyl
11-Deoxy Limaprost-d3C₂₂H₃₃D₃O₄5-methyl
15-Keto Limaprost-d3C₂₂H₃₁D₃O₅5-methyl

Among these, 10,11-Dehydroxy Limaprost-d3 exhibits the highest chemical stability due to the absence of reactive hydroxyl groups susceptible to oxidation .

Emerging Therapeutic Roles

Preclinical studies suggest that 10,11-Dehydroxy Limaprost-d3 enhances angiogenesis in murine hindlimb ischemia models, increasing capillary density by 35% versus controls. This effect is mediated through EP4 receptor-dependent VEGF upregulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator